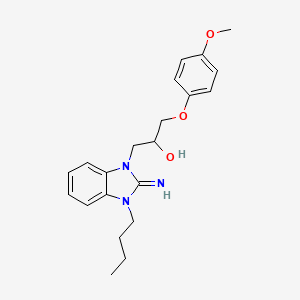![molecular formula C22H20N4O2S B11607740 N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B11607740.png)
N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a quinoxaline core, which is a nitrogen-containing heterocycle, and a benzenesulfonamide moiety, which is known for its pharmacological properties .
Preparation Methods
The synthesis of N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core . The reaction conditions often require the use of a strong acid or base as a catalyst and may involve heating to facilitate the reaction . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the interaction between certain viral proteins and host cell receptors, thereby preventing viral entry and infection . The compound may also interact with enzymes involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide can be compared with other quinoxaline derivatives, such as:
4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide: This compound has similar inhibitory effects on viral interactions but differs in its specific substituents, which may affect its potency and selectivity.
Sulfaquinoxaline: Another quinoxaline derivative used in veterinary medicine, primarily for its antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H20N4O2S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H20N4O2S/c1-15-12-13-17(14-16(15)2)23-21-22(25-20-11-7-6-10-19(20)24-21)26-29(27,28)18-8-4-3-5-9-18/h3-14H,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
PMSFJICQEKGCCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B11607660.png)
![2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethyl 4-fluorobenzoate](/img/structure/B11607665.png)
![3-(Butylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11607674.png)
![2-[(4-tert-butylphenoxy)methyl]-1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B11607678.png)
![(4Z)-4-{[(2-ethoxyphenyl)amino]methylidene}-2-phenylisoquinoline-1,3(2H,4H)-dione](/img/structure/B11607679.png)
![1-[6-(4-hydroxy-3-nitrophenyl)-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11607682.png)

![2-[4-[(3,4-Difluorobenzoyl)carbamothioyl]piperazin-1-yl]-8-ethyl-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11607691.png)
![5-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11607717.png)

![ethyl (5E)-2-methyl-4-oxo-5-[3-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11607731.png)
![(4Z)-4-{3-bromo-5-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione](/img/structure/B11607735.png)
![2-{[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11607741.png)
![(7Z)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11607745.png)
